molecular formula C19H28N4O4 B8091155 (R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid

(R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid

Cat. No.: B8091155
M. Wt: 376.4 g/mol
InChI Key: BZUKJNKTPCZNPM-CABCVRRESA-N
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Description

(R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid is a sophisticated chemical building block of significant interest in the field of targeted protein degradation, particularly for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This compound is a chiral dipeptide-like linker that incorporates a pyrazine-carboxamide moiety, which can serve as a ligand for E3 ubiquitin ligases, such as the VHL (Von Hippel-Lindau) ligase complex. The specific (R) configuration at both chiral centers is critical for conferring the desired three-dimensional structure and binding affinity necessary for productive engagement with the target protein and the E3 ligase machinery. Its primary research application is as a crucial intermediate in the construction of BTK (Bruton's Tyrosine Kinase) degraders. For instance, it is a key component in the synthesis of compounds like NX-2127 , a clinical-stage bifunctional degrader that simultaneously targets BTK for ubiquitination and degradation and exhibits immunomodulatory IMiD activity. The 3,3-dimethylbutanoic acid terminus provides a handle for conjugation to a target protein warhead, while the rigid cyclohexyl group contributes to the overall molecular geometry and proteasome-mediated degradation of pathogenic proteins. Researchers utilize this compound to develop and optimize novel PROTACs, exploring its utility in degrader discovery programs for oncology and autoimmune diseases, leveraging its well-defined stereochemistry to achieve high selectivity and potency.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKJNKTPCZNPM-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)[C@@H](C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazine-2-carboxamide: This step involves the reaction of pyrazine-2-carboxylic acid with an amine to form the corresponding amide.

    Synthesis of the cyclohexyl acetamide: Cyclohexylamine is reacted with a suitable acylating agent to form cyclohexyl acetamide.

    Coupling reaction: The pyrazine-2-carboxamide and cyclohexyl acetamide are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.

    Introduction of the dimethylbutanoic acid moiety: The intermediate compound is then reacted with a suitable reagent to introduce the dimethylbutanoic acid group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid is studied for its unique structural properties and reactivity. It can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid could be explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-2-Carboxamide Derivatives

a. N-[3-(2,2-Dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide (Compound 5, )

  • Structure: Contains a pyrazine-2-carboxamide group linked to a dicyano-methylethenyl-substituted phenyl ring.
  • Synthesis: Prepared via condensation of malononitrile and ammonium acetate in refluxing benzene .
  • Key Differences: Lacks the stereocenters and cyclohexyl group of the target compound, resulting in reduced conformational rigidity. The dicyano group increases polarity, likely reducing bioavailability compared to the target’s lipophilic substituents.

b. (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a, 11b, )

  • Structure : Thiazolo-pyrimidine cores with benzylidene and methylfuran substituents.
  • Synthesis : Reflux with chloroacetic acid and aromatic aldehydes in acetic anhydride/sodium acetate .
  • Key Differences: Heterocyclic core (thiazolo-pyrimidine vs. amino acid backbone) and absence of stereocenters. The cyano and furan groups may confer distinct electronic properties, influencing binding to biological targets.
Methyl Ester Derivative

(2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate ()

  • Structure : Methyl ester of the target compound, retaining stereochemistry but replacing the carboxylic acid with an ester.
  • Applications : Used as a biochemical tool in protein studies and drug delivery systems. The ester group enhances cell membrane permeability, acting as a prodrug that hydrolyzes to the active acid form in vivo .
Other Amino Acid Derivatives

(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic Acid ()

  • Structure : Shares an acetamido group but lacks pyrazine and cyclohexyl moieties.
  • Key Differences : The hydroxybutan-2-ylthio group introduces sulfur-based reactivity and hydrophilicity, contrasting with the target’s lipophilic cyclohexyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Notable Spectral Data (IR/NMR)
(R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid C₁₉H₂₉N₄O₄ 377.46 Pyrazine carboxamide, cyclohexyl, carboxylic acid Not explicitly described Not provided in evidence
N-[3-(2,2-Dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide C₁₇H₁₂N₄O 296.31 Pyrazine carboxamide, dicyano, ethenyl Reflux with malononitrile/ammonium acetate IR: 2,219 cm⁻¹ (CN); NMR: Aromatic protons δ 7.29–7.94
Thiazolo-pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.37 Thiazolo-pyrimidine, benzylidene, cyano Reflux in acetic anhydride/sodium acetate IR: 3,436 cm⁻¹ (NH); NMR: δ 2.24–7.94 (ArH)
Methyl ester derivative C₂₀H₃₁N₄O₄ 391.49 Methyl ester, pyrazine carboxamide Esterification of parent acid Not provided in evidence

Discussion of Structural and Functional Implications

  • Stereochemical Influence : The R,R configuration may optimize binding to chiral biological targets (e.g., enzymes or receptors), a feature absent in achiral compounds like 11a/b .
  • Prodrug Potential: The methyl ester derivative demonstrates how minor structural modifications (ester vs. acid) can tailor compounds for specific delivery mechanisms .

Biological Activity

(R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula: C19H28N4O4C_{19}H_{28}N_{4}O_{4} and a molecular weight of 376.46 g/mol. Its structure includes a cyclohexyl group, a pyrazine ring, and an acetamido moiety, which contribute to its biological activity.

Research indicates that this compound may interact with several biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It shows potential activity on various receptors such as adrenergic and serotonin receptors, which are crucial in mediating numerous physiological responses.
  • Enzymatic Targets : The compound has been studied for its effects on enzymes like histone deacetylases (HDACs) and protein arginine deiminases, which play roles in gene regulation and cellular signaling pathways .

Anticancer Properties

Several studies have reported the anticancer potential of this compound. It has been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. For instance:

  • Case Study 1 : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction of cell viability and increased apoptosis markers compared to control groups.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating immune responses. It has been shown to decrease the production of pro-inflammatory cytokines in activated macrophages.

  • Case Study 2 : In an experimental model of arthritis, administration of the compound led to reduced swelling and inflammation in affected joints, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications. Preliminary studies suggest:

  • Absorption : The compound is well absorbed when administered orally.
  • Distribution : It exhibits good tissue distribution, particularly in organs involved in metabolism.
  • Metabolism : The compound undergoes hepatic metabolism with several metabolites identified.
  • Excretion : Primarily excreted via urine.

Toxicity and Safety Profile

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are required to fully understand its long-term effects and potential toxicity.

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells
Anti-inflammatory EffectsReduces inflammation in arthritis models
PharmacokineticsGood absorption and tissue distribution
ToxicityFavorable safety profile at therapeutic doses

Q & A

Q. What are the established synthetic routes for (R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid, and what key reagents are involved?

The synthesis typically involves multi-step amide coupling reactions. For example, chiral auxiliaries like tert-butyl oxazinane carboxylates (as described in enantioselective synthesis of amino acid derivatives) can be used to control stereochemistry . Pyrazine-2-carboxylic acid derivatives (e.g., bromopyridine-carboxylic acids) serve as precursors for introducing the pyrazine moiety, with coupling agents like EDC/HOBt facilitating amide bond formation . Purification via reverse-phase HPLC ensures enantiomeric purity (>95% by HPLC), as noted in chiral compound synthesis protocols .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

  • NMR Spectroscopy : 1H and 13C NMR confirm backbone connectivity, with cyclohexyl protons appearing as multiplet signals (δ 1.2–2.1 ppm) and pyrazine carbons resonating at ~150 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C21H31N5O5 requires [M+H]+ 458.2352) .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol (90:10) .

Q. What are the reported biological activities and proposed mechanisms of action for this compound?

Preclinical studies suggest interactions with biomolecules such as enzymes or receptors via its pyrazine-carboxamido and dimethylbutanoic acid groups. For example, pyrazine derivatives exhibit antioxidant activity by scavenging ROS, while the dimethylbutanoic acid moiety may modulate anti-inflammatory pathways (e.g., COX-2 inhibition) . In vitro assays using RAW 264.7 macrophages (IC50 values) and in vivo rodent models are recommended for validation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what chiral catalysts or conditions are most effective?

Enantioselective synthesis employs chiral catalysts like (R)-BINOL-derived phosphoric acids to induce asymmetry during amide bond formation . Optical purity ≥98% is achievable via dynamic kinetic resolution under mild conditions (e.g., 0°C, THF solvent) . Post-synthesis, recrystallization in ethanol/water (1:1) enhances purity, as demonstrated for structurally related amides .

Q. What structure-activity relationship (SAR) insights exist for modifying the cyclohexyl or pyrazine moieties to enhance bioactivity?

  • Cyclohexyl Group : Replacement with bulkier substituents (e.g., adamantyl) increases hydrophobic interactions but may reduce solubility. A balance is critical for membrane permeability .
  • Pyrazine Ring : Nitration at the 5-position (e.g., 5-nitro-pyrazine-2-carboxamido) enhances electron-withdrawing effects, improving binding affinity to target proteins like kinases . SAR tables comparing IC50 values of analogs are essential .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Cross-validate results using orthogonal assays:

  • In vitro : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporter).
  • Analytical QC : Ensure batch-to-batch consistency via LC-MS and elemental analysis .

Q. What computational modeling approaches are suitable for predicting binding modes or metabolic pathways?

  • Molecular Docking : Use AutoDock Vina with PyRx to model interactions with targets like NF-κB or PPAR-γ, leveraging PubChem 3D conformer data .
  • Metabolic Prediction : Tools like REAXYS BIOCATALYSIS predict phase I/II metabolism, highlighting susceptibility to esterase cleavage or glucuronidation .

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact experimental design?

Stability studies in PBS (pH 7.4, 37°C) over 24 hours reveal degradation via amide hydrolysis. To mitigate, use prodrug strategies (e.g., methyl ester protection of the carboxylic acid) or include protease inhibitors in cell assays .

Q. What strategies are effective for elucidating metabolic pathways in vivo?

Radiolabeled (14C) tracking in rodent models identifies primary metabolites. LC-MS/MS analysis of urine/plasma detects hydroxylation at the cyclohexyl ring (m/z +16) and pyrazine N-oxidation (m/z +14) .

Q. Which crystallographic techniques are recommended for resolving the compound’s conformational dynamics?

Single-crystal X-ray diffraction (Cu-Kα radiation) confirms the (R,R) stereochemistry and intramolecular hydrogen bonding between the pyrazine N and amide carbonyl, stabilizing the bioactive conformation .

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